molecular formula C21H16N2O3S B2929824 2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 370871-17-3

2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2929824
CAS No.: 370871-17-3
M. Wt: 376.43
InChI Key: LYXJJAFLJYKUBN-UHFFFAOYSA-N
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Description

The compound 2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile features a tetrahydroquinoline core substituted with a cyano group at position 3 and a thioether-linked 2-oxoethylcoumarin moiety. Synthetically, it is prepared via nucleophilic substitution between a mercapto-tetrahydroquinoline intermediate and a coumarin-derived α-halo ketone, achieving yields of 68–70% under optimized conditions .

Properties

IUPAC Name

2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c22-11-15-9-13-5-1-3-7-17(13)23-20(15)27-12-18(24)16-10-14-6-2-4-8-19(14)26-21(16)25/h2,4,6,8-10H,1,3,5,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXJJAFLJYKUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with 2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s structural uniqueness lies in its 2-oxo-2H-chromen-3-yl substituent. Key analogues with modifications to this group include:

4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (12) Substituent: Phenyl group instead of coumarin. Synthesized in similar yields (68–70%) .

8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Substituent: Thiophen-2-yl group. Impact: Enhanced electronic properties due to sulfur’s polarizability; reported cardiotonic and anti-inflammatory activities .

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile Substituent: Purine derivative. Impact: Potential kinase inhibition due to purine’s resemblance to ATP .

Structural and Functional Insights

  • Coumarin vs. Thiophene/Phenyl :
    • Coumarin : Strong UV absorption, fluorescence, and hydrogen-bonding capacity (C=O groups) .
    • Thiophene : Enhanced charge transfer and metabolic stability due to sulfur .
    • Phenyl : Simplifies synthesis but reduces target specificity.

Biological Activity

The compound 2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be broken down into several functional groups:

  • Tetrahydroquinoline moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Chromene derivative : Exhibits antioxidant and anti-inflammatory effects.
  • Thioether linkage : May enhance the compound's reactivity and biological interaction.

The biological activity of this compound is primarily attributed to:

  • Antioxidant Activity : The chromene structure is known to scavenge free radicals, reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) production .
  • Enzyme Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which could be relevant in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cell lines
Acetylcholinesterase InhibitionModerate inhibition observed
CytotoxicitySignificant IC50 values against various cancer lines

Case Studies

  • Anticancer Properties : In a study involving human cancer cell lines (HeLa, A2780), the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to mitochondrial membrane depolarization and increased ROS production .
  • Neuroprotective Effects : The potential for this compound to act as an acetylcholinesterase inhibitor was evaluated, showing promise in modulating cholinergic activity which is crucial for cognitive function. This could have implications for Alzheimer's disease treatment strategies .

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